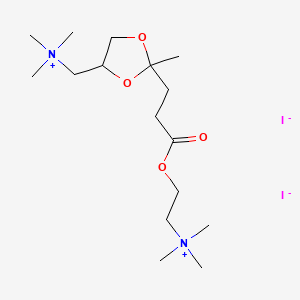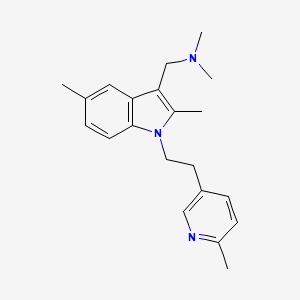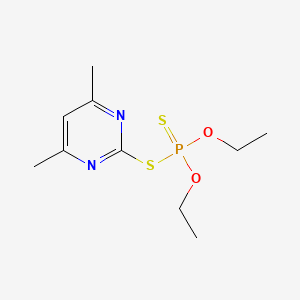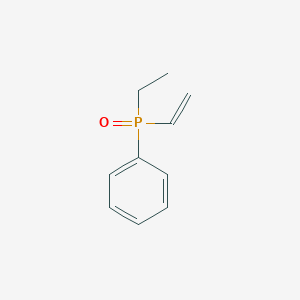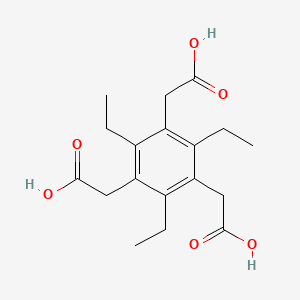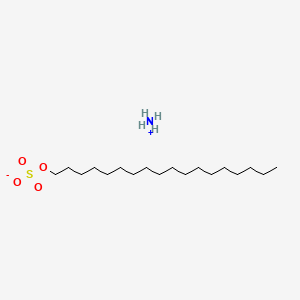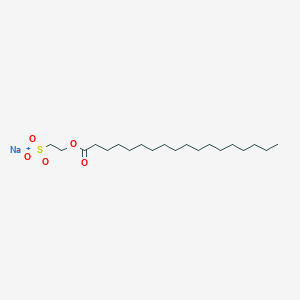
Octadecanoic acid, 2-sulfoethyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-sulfonatoethyl hydrogen stearate can be synthesized through the sulfonation of stearic acid followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Stearic acid is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium 2-sulfonatoethyl hydrogen stearate involves large-scale sulfonation reactors and continuous processing techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-sulfonatoethyl hydrogen stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, sulfonates, and substituted stearates .
Scientific Research Applications
Chemistry: Sodium 2-sulfonatoethyl hydrogen stearate is used as a surfactant in chemical reactions to enhance the solubility of reactants and improve reaction rates .
Biology: In biological research, it is used to study the effects of surfactants on cell membranes and protein interactions .
Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs .
Industry: In industrial applications, sodium 2-sulfonatoethyl hydrogen stearate is used in the formulation of detergents, emulsifiers, and dispersants .
Mechanism of Action
The mechanism of action of sodium 2-sulfonatoethyl hydrogen stearate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to form micelles and solubilize hydrophobic substances. This property is utilized in various applications, including drug delivery and emulsification .
Comparison with Similar Compounds
Sodium stearate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl sulfate: A widely used surfactant with a shorter carbon chain.
Sodium dodecylbenzenesulfonate: A surfactant with a benzene ring in its structure.
Uniqueness: Sodium 2-sulfonatoethyl hydrogen stearate is unique due to its specific molecular structure, which provides distinct surfactant properties and makes it suitable for specialized applications in research and industry .
Properties
CAS No. |
29703-73-9 |
|---|---|
Molecular Formula |
C20H39NaO5S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
sodium;2-octadecanoyloxyethanesulfonate |
InChI |
InChI=1S/C20H40O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)25-18-19-26(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
LEEHDJJMXGSXDH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


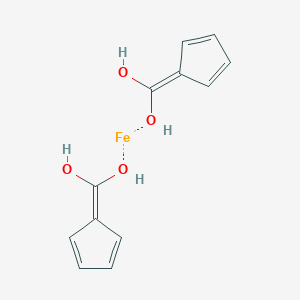
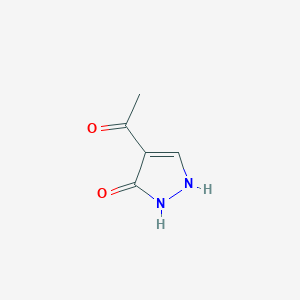
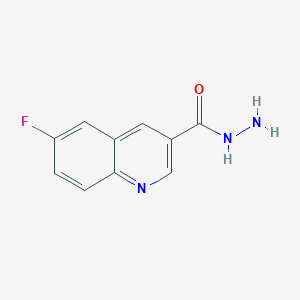
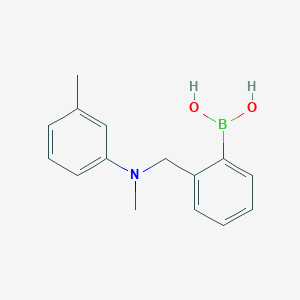
![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)
